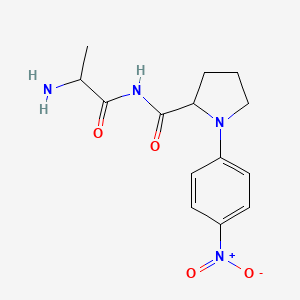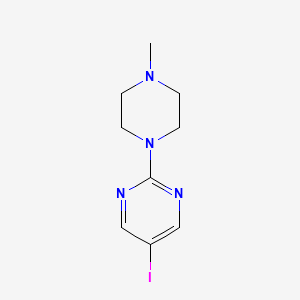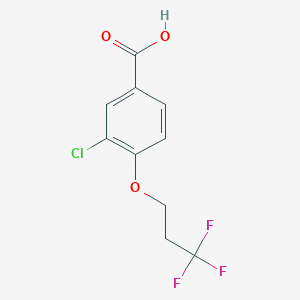![molecular formula C10H16O4 B12090099 Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl-substituted cyclic ketones with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is common to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or ethers.
科学的研究の応用
Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用機序
The mechanism of action of Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
- Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Comparison: Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, boiling point, and reactivity, making it suitable for specific applications in research and industry.
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-7-6-10(4-5-13-7)8(14-10)9(11)12-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
AGLGJUPMPWBZAN-UHFFFAOYSA-N |
正規SMILES |
CCC1CC2(CCO1)C(O2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)](/img/structure/B12090017.png)




![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)


![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)



![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)

